

An In-depth Technical Guide to the Thermochemical Data of Long-Chain Amines

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Compound of Interest

Compound Name: 3-Decanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of long-chain primary amines (C10-C20). A thorough understanding of the energetic landscape of these molecules is paramount for researchers and professionals involved in chemical synthesis, reaction design, and drug development. This document presents available quantitative thermochemical data, details key experimental methodologies for their determination, and visualizes relevant biochemical and synthetic pathways.

Core Thermochemical Data of Long-Chain Primary Amines

The following tables summarize key thermochemical data for a range of long-chain primary amines. These values are essential for predicting reaction feasibility, calculating reaction enthalpies, and understanding the stability of these compounds. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified. Data for some compounds in this range is sparse in publicly available literature; where specific experimental values could not be located, this is indicated.

Table 1: Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)

The standard molar enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Compound Name | Formula | State | $\Delta_f H^\circ$ (kJ/mol) |
|-----------------|-----------------------------------|--------|-----------------------------|
| Decylamine | C ₁₀ H ₂₃ N | Liquid | -291.9 |
| Dodecylamine | C ₁₂ H ₂₇ N | Liquid | -352.5 ± 3.6[1] |
| Tetradecylamine | C ₁₄ H ₃₁ N | Solid | Data not readily available |
| Hexadecylamine | C ₁₆ H ₃₅ N | Solid | Data not readily available |
| Octadecylamine | C ₁₈ H ₃₉ N | Solid | Data not readily available |

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

| Compound Name | Formula | State | S° (J/mol·K) |
|-----------------|-----------------------------------|--------|----------------------------|
| Decylamine | C ₁₀ H ₂₃ N | Liquid | Data not readily available |
| Dodecylamine | C ₁₂ H ₂₇ N | Liquid | Data not readily available |
| Tetradecylamine | C ₁₄ H ₃₁ N | Solid | Data not readily available |
| Hexadecylamine | C ₁₆ H ₃₅ N | Solid | Data not readily available |
| Octadecylamine | C ₁₈ H ₃₉ N | Solid | Data not readily available |

Table 3: Standard Molar Heat Capacity (Cp°)

The standard molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure.

| Compound Name | Formula | State | Cp° (J/mol·K) |
|-----------------|-----------------------------------|--------|----------------------------|
| Decylamine | C ₁₀ H ₂₃ N | Liquid | Data not readily available |
| Dodecylamine | C ₁₂ H ₂₇ N | Liquid | Data not readily available |
| Tetradecylamine | C ₁₄ H ₃₁ N | Solid | Data not readily available |
| Hexadecylamine | C ₁₆ H ₃₅ N | Solid | Data not readily available |
| Octadecylamine | C ₁₈ H ₃₉ N | Solid | Data not readily available |

Table 4: Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)

The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction.

| Compound Name | Formula | State | $\Delta_f G^\circ$ (kJ/mol) |
|-----------------|-----------------|--------|-----------------------------|
| Decylamine | $C_{10}H_{23}N$ | Liquid | Data not readily available |
| Dodecylamine | $C_{12}H_{27}N$ | Liquid | Data not readily available |
| Tetradecylamine | $C_{14}H_{31}N$ | Solid | Data not readily available |
| Hexadecylamine | $C_{16}H_{35}N$ | Solid | Data not readily available |
| Octadecylamine | $C_{18}H_{39}N$ | Solid | Data not readily available |

Note: The lack of comprehensive experimental data for longer-chain amines highlights an area for future research. Theoretical calculations and group additivity methods can be employed to estimate these values.

Experimental Protocols for Determining Thermochemical Properties

Accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols for two key techniques used to measure the thermochemical properties of long-chain amines.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid and solid compounds, from which the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion ($\Delta_c H^\circ$) of a long-chain amine.

Materials and Apparatus:

- Isoperibol or adiabatic bomb calorimeter

- Oxygen bomb
- Calorimeter bucket
- Stirrer
- High-precision thermometer (e.g., platinum resistance thermometer)
- Ignition unit
- Pellet press (for solid amines)
- Crucible (e.g., platinum or fused silica)
- Fuse wire (e.g., platinum or nichrome)
- Benzoic acid (standard for calibration)
- High-purity oxygen
- Distilled water

Detailed Protocol:

- Calibration of the Calorimeter:
 - Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.
 - Cut a piece of fuse wire of known length and mass, and securely attach it to the bomb electrodes, ensuring it is in contact with the benzoic acid pellet.
 - Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
 - Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
 - Submerge the bomb in the calorimeter bucket containing a known mass of distilled water.

- Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.
- Allow the system to reach thermal equilibrium, recording the temperature at regular intervals for a few minutes to establish a baseline.
- Ignite the sample by passing a current through the fuse wire.
- Record the temperature at short intervals as it rises, and continue recording until it begins to cool, establishing a post-combustion temperature profile.
- Release the pressure from the bomb, and measure the length of the unburned fuse wire to determine the amount of wire that combusted.
- Titrate the bomb washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from the residual nitrogen in the bomb.
- Calculate the heat capacity of the calorimeter (C_{cal}) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.
- Combustion of the Long-Chain Amine Sample:
 - For solid amines, prepare a pellet of a known mass (approximately 0.5-1.0 g). For liquid amines, use a gelatin capsule of known mass and heat of combustion, or a tared crucible.
 - Repeat the procedure from step 1, replacing the benzoic acid with the long-chain amine sample.
 - Calculate the total heat released during the combustion of the amine sample using the calibrated heat capacity of the calorimeter and the corrected temperature rise.
 - Correct the total heat released for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
 - Calculate the standard enthalpy of combustion ($\Delta_c H^\circ$) of the long-chain amine per mole.
- Calculation of Enthalpy of Formation:

- Using the balanced chemical equation for the combustion of the amine and the known standard enthalpies of formation of $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, calculate the standard enthalpy of formation ($\Delta_f H^\circ$) of the long-chain amine using Hess's Law.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for studying the thermal transitions of materials, such as melting and solid-solid phase transitions, and for determining the heat capacity of a substance.

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of a solid long-chain amine.

Materials and Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum or gold-plated steel pans and lids
- Crimper for sealing pans
- High-purity indium (for calibration)
- High-purity nitrogen or argon for purging

Detailed Protocol:

- Calibration of the DSC Instrument:
 - Perform a temperature and enthalpy calibration using a high-purity indium standard.
 - Heat the indium sample at a controlled rate (e.g., $10\text{ }^\circ\text{C/min}$) through its melting point ($156.6\text{ }^\circ\text{C}$).
 - Compare the observed melting point and enthalpy of fusion to the known values for indium and apply the necessary correction factors.
- Sample Preparation:

- Accurately weigh 3-5 mg of the long-chain amine sample into a tared DSC pan.
- Hermetically seal the pan using a crimper to prevent any loss of sample due to volatilization.
- Prepare an empty, sealed pan to be used as a reference.
- DSC Measurement:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
 - Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).
 - Heat the sample at a constant rate (e.g., 5 or 10 °C/min) to a temperature well above its melting point.
 - Record the heat flow as a function of temperature. The resulting plot is the DSC thermogram.
 - To determine the heat capacity, a three-step method is typically used:
 - Run a baseline with two empty pans.
 - Run a standard material (e.g., sapphire) of known heat capacity.
 - Run the sample pan.
 - The heat capacity of the sample can then be calculated by comparing the heat flow signals.
- Data Analysis:
 - From the DSC thermogram, determine the onset temperature of the endothermic peak, which corresponds to the melting point (T_m).
 - Integrate the area of the melting peak to determine the enthalpy of fusion ($\Delta_{fus}H$).

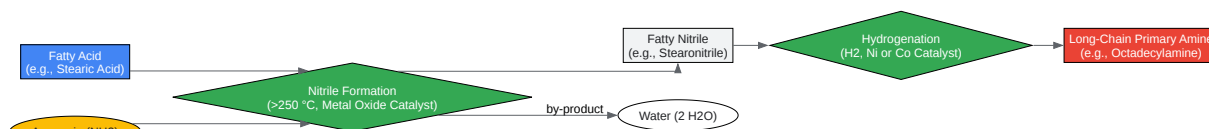
- Analyze the heat flow data from the three-step heat capacity measurement to calculate the specific heat capacity (C_p) as a function of temperature.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes involving long-chain amines.

Synthesis of Long-Chain Primary Amines

The synthesis of long-chain primary amines often starts from readily available fatty acids derived from natural sources. A common industrial method is the nitrile process.

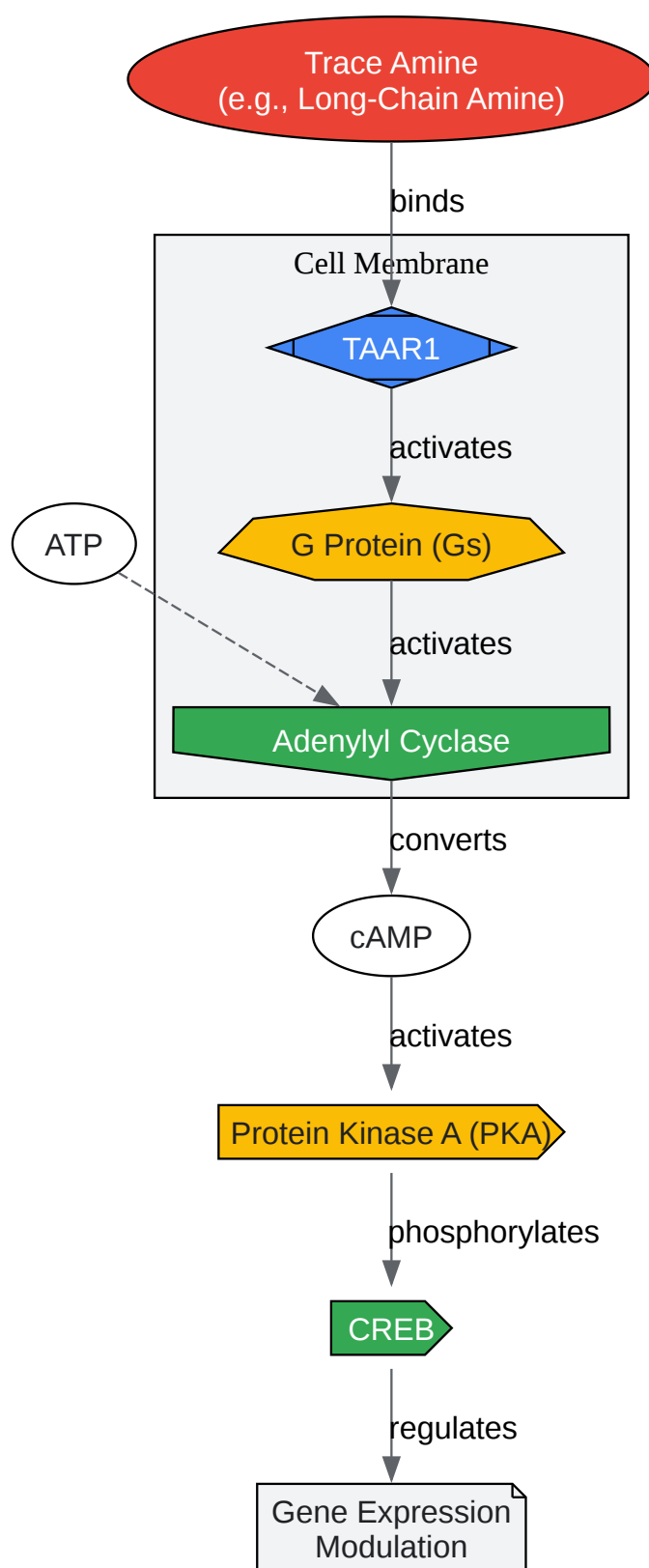


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Caption: Workflow for the synthesis of a long-chain primary amine from a fatty acid via the nitrile process.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

Long-chain amines are part of a broader class of biogenic amines that can interact with various receptors in the body. Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines. TAAR1, in particular, plays a significant role in modulating monoaminergic systems.



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Caption: Simplified signaling cascade of the Trace Amine-Associated Receptor 1 (TAAR1).

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References

- 1. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
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